1-Tert-butyl-2,4-dinitrobenzene 1-Tert-butyl-2,4-dinitrobenzene
Brand Name: Vulcanchem
CAS No.: 4160-54-7
VCID: VC21296334
InChI: InChI=1S/C10H12N2O4/c1-10(2,3)8-5-4-7(11(13)14)6-9(8)12(15)16/h4-6H,1-3H3
SMILES: CC(C)(C)C1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
Molecular Formula: C10H12N2O4
Molecular Weight: 224.21 g/mol

1-Tert-butyl-2,4-dinitrobenzene

CAS No.: 4160-54-7

Cat. No.: VC21296334

Molecular Formula: C10H12N2O4

Molecular Weight: 224.21 g/mol

* For research use only. Not for human or veterinary use.

1-Tert-butyl-2,4-dinitrobenzene - 4160-54-7

Specification

CAS No. 4160-54-7
Molecular Formula C10H12N2O4
Molecular Weight 224.21 g/mol
IUPAC Name 1-tert-butyl-2,4-dinitrobenzene
Standard InChI InChI=1S/C10H12N2O4/c1-10(2,3)8-5-4-7(11(13)14)6-9(8)12(15)16/h4-6H,1-3H3
Standard InChI Key KPARRRRVEGBOPI-UHFFFAOYSA-N
SMILES CC(C)(C)C1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
Canonical SMILES CC(C)(C)C1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]

Introduction

Chemical Identity and Properties

Structural Characteristics

1-Tert-butyl-2,4-dinitrobenzene consists of a benzene ring with three key substituents: a tert-butyl group at position 1 and two nitro groups at positions 2 and 4. The molecular formula is C10H12N2O4, representing its composition of 10 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms . The presence of the bulky tert-butyl group creates steric hindrance that influences the reactivity of the compound, while the two nitro groups contribute to its electron-deficient character.

Physical Properties

The physical properties of 1-Tert-butyl-2,4-dinitrobenzene are summarized in the following table:

PropertyValue
Molecular Weight224.21300 g/mol
Density1.246 g/cm³
Boiling Point326.4°C at 760 mmHg
Flash Point146.4°C
Exact Mass224.08000
PSA (Polar Surface Area)91.64000
LogP3.84690
Index of Refraction1.555
HS Code2904209090

Synthesis Methods

Nitration of Tert-butylbenzene

The primary method for synthesizing 1-Tert-butyl-2,4-dinitrobenzene involves the nitration of tert-butylbenzene. According to the literature, this process is typically conducted using strong nitrating agents. One approach mentioned in the research involves using tert-butylbenzene as a raw material, which undergoes nitration to form 2,4-dinitro-tert-butylbenzene . This nitration step is crucial in the preparation of derivatives such as m-tert-butylphenol.

Advanced Nitration Techniques

Research has demonstrated that vanadium(v) oxytrinitrate can serve as a powerful reagent for the nitration of aromatic compounds at room temperature under non-acidic conditions . This reagent has been reported to nitrate a range of substituted aromatic compounds in dichloromethane at room temperature, leading to yields exceeding 99% in most cases . Such methods may provide more controlled and efficient routes to synthesize 1-Tert-butyl-2,4-dinitrobenzene compared to traditional nitration approaches using mineral acids.

Historical Context

Applications and Utility

Pharmaceutical Intermediates

1-Tert-butyl-2,4-dinitrobenzene serves as an important chemical intermediate in the pharmaceutical industry. Its unique structural features make it valuable for the synthesis of various pharmaceuticals, where it can be transformed through additional reactions to generate more complex molecular structures . The presence of the nitro groups provides sites for further functionalization, while the tert-butyl group can impart specific steric properties to the resulting compounds.

Synthesis of M-tert-butylphenol

One significant application of this compound is in the preparation of m-tert-butylphenol. The process involves several steps, beginning with the nitration of tert-butylbenzene to obtain 2,4-dinitro-tert-butylbenzene, followed by reduction and Bamberger rearrangement to yield 2,4-diamino-3-hydroxy tert-butylbenzene . The final step involves diazotization and reduction to remove the amino groups, resulting in m-tert-butylphenol with a purity of 99% or higher through simple distillation . This synthetic route effectively avoids the formation of para-isomers, which can be a common challenge in such processes.

Building Block in Organic Synthesis

As documented in the research literature, 1-Tert-butyl-2,4-dinitrobenzene and related compounds have been utilized as building blocks in the synthesis of complex molecules, including natural products. For instance, research by Dangel et al. demonstrated the use of tert-butyl derivatives in the synthesis of the core structure of teleocidin B4, a complex natural product containing two quaternary stereocenters and a penta-substituted benzene ring . This synthesis was accomplished in four C-C bond-forming steps, highlighting the utility of such compounds in constructing complex molecular architectures.

Research Findings

C-H Bond Activation Studies

Significant research has been conducted on the C-H bond activation properties of compounds related to 1-Tert-butyl-2,4-dinitrobenzene. Studies by Sezen, Franz, and Sames developed a catalytic system for the arylation and alkenylation of alkane segments in ortho-tert-butylaniline substrates and 2-pivaloylpyridine . These substrates could be functionalized at the tert-butyl group without affecting more reactive C-H bonds elsewhere in the molecule.

The catalytic system employed Pd(OAc)2, with Ph2Si(OH)Me for arylation or Ph-CH=CH-Si(OH)Me2 for alkenylation, and Cu(OAc)2 as an oxidant in DMF . The high selectivity observed was attributed to the directing effect of the Schiff base or pyridine moiety and the unique reactivity properties of phenyl-palladium acetate species. These findings have implications for selective functionalization strategies involving tert-butyl groups in complex molecules.

Hydrogen Bonding Properties

Research has examined the hydrogen bonding capabilities of aromatic compounds containing nitro groups, including those with structures similar to 1-Tert-butyl-2,4-dinitrobenzene. Formation constants (Keq) for hydrogen bond complexes with HMPA in CCl4 have been measured using 1H NMR for various aromatic compounds substituted with cyano, nitro, and trifluoromethyl groups .

These studies revealed that nitro groups significantly enhance hydrogen bonding, typically outperforming cyano and trifluoromethyl substituents . Interestingly, while 1,3,5-trinitrobenzene failed to form hydrogen bonds, compounds containing tert-butyl groups along with nitro substituents showed significant Keq values . The research suggested that coplanarity of nitro groups with the aromatic ring might impede the approach of hydrogen bond acceptors like HMPA, possibly due to intramolecular hydrogen bonds . This indicates that the presence of the tert-butyl group in 1-Tert-butyl-2,4-dinitrobenzene likely influences its hydrogen bonding capabilities by affecting the orientation of the nitro groups relative to the benzene ring.

Rearrangement Reactions

Studies have also investigated the rearrangement reactions of aromatic nitro compounds, which may have relevance to understanding the reactivity of 1-Tert-butyl-2,4-dinitrobenzene. Research by Murphy and Ridd examined the rearrangement of various substituted 2-nitroanilines in concentrated sulfuric acid at elevated temperatures . These compounds underwent apparent 1,3-migration of the 2-nitro group. The rate of reaction for 2,3-dinitroaniline was found to be almost independent of acidity over a specific range, and methyl and t-butyl substituents had minimal effect on the reaction rate . These findings provide insights into the behavior of nitro groups in aromatic systems containing tert-butyl substituents, which may inform predictions about the reactivity of 1-Tert-butyl-2,4-dinitrobenzene under similar conditions.

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